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Compound of Interest

Compound Name: 4-Methylpiperazin-2-one

Cat. No.: B1314284

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data specifically for 4-methylpiperazin-2-one is
limited. This guide has been constructed using information on closely related piperazinone
analogs, established chemical principles, and data from its isomer, (R)-3-methylpiperazin-2-
one, to provide a comprehensive and illustrative overview. Protocols and data from related
compounds are presented to exemplify the expected chemical behavior and characteristics of
4-methylpiperazin-2-one.

Introduction

4-Methylpiperazin-2-one is a six-membered, saturated heterocyclic compound featuring a
piperazine core with a methyl group at the N4 position and a carbonyl group at the C2 position.
This structure, containing both a secondary amine (N1) and a lactam moiety, offers two key
points for chemical modification, making it a valuable and versatile building block in organic
synthesis and medicinal chemistry. The piperazine motif is a well-established "privileged
scaffold" in drug discovery, known for conferring favorable pharmacokinetic properties such as
improved aqueous solubility and metabolic stability. The strategic placement of the methyl
group and the carbonyl function in 4-methylpiperazin-2-one allows for the controlled
introduction of diverse substituents to explore structure-activity relationships (SAR) in the
development of novel therapeutic agents.

Synthesis of 4-Methylpiperazin-2-one
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The synthesis of 4-methylpiperazin-2-one can be achieved through the cyclization of an
appropriately substituted ethylenediamine derivative. A common and effective strategy involves
the reaction of N-methylethylenediamine with a suitable two-carbon electrophile, followed by
intramolecular cyclization. One plausible approach is the reaction with an a-haloacetyl halide,
such as chloroacetyl chloride, or through a Michael addition with an acrylate ester followed by
cyclization.

A general workflow for the synthesis of a piperazin-2-one core is outlined below.

Starting Materials

a-haloacetyl halide

N-methylethylenediamine

(e.g., CICOCH2C)

Reactign Steps

Intramolecular
Cyclization (Base)

4-Methylpiperazin-2-one

Click to download full resolution via product page

Caption: General synthesis workflow for 4-Methylpiperazin-2-one.

lllustrative Experimental Protocol for Synthesis
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The following protocol is adapted from the synthesis of a related chiral piperazinone derivative,
(R)-3-methylpiperazin-2-one, and illustrates a potential pathway to 4-methylpiperazin-2-one
starting from N-methylethylenediamine and a protected amino acid derivative.

Step 1: Reductive Amination

» Dissolve the starting amino acetaldehyde derivative in a suitable solvent such as a mixture of
dichloromethane (DCM) and methanol.

e Add N-methylethylenediamine and stir for 15 minutes, then cool the mixture to 0 °C.

e Add a mild reducing agent, such as sodium triacetoxyborohydride, in portions.

 Allow the reaction to warm to room temperature and stir overnight.

» Monitor the reaction completion by Thin Layer Chromatography (TLC).

e Quench the reaction with a saturated sodium bicarbonate solution.

o Separate the organic layer, extract the aqueous layer with DCM, combine the organic
phases, and concentrate to yield the crude intermediate.

Step 2: Deprotection and Intramolecular Cyclization

o Dissolve the intermediate from Step 1 in methanol.

e Add a palladium on carbon (Pd/C) catalyst.

e Subject the mixture to hydrogenation (e.g., using a hydrogen balloon or a pressure reactor)
and stir overnight at room temperature.

e Monitor the reaction by High-Performance Liquid Chromatography (HPLC).

e Upon completion, filter the reaction mixture to remove the catalyst.

o Concentrate the filtrate under reduced pressure.
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o Purify the crude product by silica gel column chromatography to obtain the final 4-
methylpiperazin-2-one.

Physicochemical and Spectroscopic Data

While specific experimental data for 4-methylpiperazin-2-one is not readily available in the
cited literature, the following tables provide the basic physicochemical properties and illustrative
spectroscopic data based on its isomer, (R)-3-methylpiperazin-2-one[1]. This data is intended
to provide an approximation of the expected values for 4-methylpiperazin-2-one.

Table 1: Physicochemical Properties

Property Value Source
CAS Number 34770-60-0 [1]
Molecular Formula CsH10N20 [1]
Molecular Weight 114.15 g/mol Calculated
SMILES O=C1NCCN(C)C1 [1]

Table 2: lllustrative Spectroscopic Data (from (R)-3-methylpiperazin-2-one)

Data Type Observed Peaks

5 =6.48 (s, 1H), 3.58-3.52 (m, 1H), 3.49-3.42
(m, 1H), 3.35-3.29 (m, 1H), 3.19-3.14 (m, 1H),
3.06-2.99 (m, 1H), 2.12 (s, 1H), 1.42—-1.40 (d,

3H)[1]

1H NMR (400MHz, CDClIs)

Mass Spec (ES+) m/z: 115.16 [M+H*], 137.15 [M+Na*][1]

Reactivity and Application as a Heterocyclic
Building Block

4-Methylpiperazin-2-one is a versatile building block due to the presence of a reactive
secondary amine at the N1 position. This site can be readily functionalized through various

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b1314284?utm_src=pdf-body
https://www.benchchem.com/product/b1314284?utm_src=pdf-body
https://www.benchchem.com/product/b1314284?utm_src=pdf-body
https://patents.google.com/patent/CN108129404B/en
https://www.benchchem.com/product/b1314284?utm_src=pdf-body
https://patents.google.com/patent/CN108129404B/en
https://patents.google.com/patent/CN108129404B/en
https://patents.google.com/patent/CN108129404B/en
https://patents.google.com/patent/CN108129404B/en
https://patents.google.com/patent/CN108129404B/en
https://www.benchchem.com/product/b1314284?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1314284?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

reactions, allowing for the introduction of a wide range of substituents. This is a crucial feature
for developing libraries of compounds for drug discovery, as modifications at this position can
significantly impact biological activity and pharmacokinetic properties.

4-Methylpiperazin-2-one

Buchwald-Hartwig

Substitution Acylation Coupling
N-Alkylation N-Acylation N-Arylation
Alkyl Halide (R-X) Acyl Chloride (RCOCI) Aryl Halide (Ar-X)
Base Base Pd Catalyst, Base
N1-Alkyl-4-methyl- N1-Acyl-4-methyl- N1-Aryl-4-methyl-
piperazin-2-one piperazin-2-one piperazin-2-one

Click to download full resolution via product page

Caption: Key reactions of 4-Methylpiperazin-2-one at the N1 position.

N-Alkylation

The secondary amine at N1 can be alkylated using various alkyl halides in the presence of a
base to prevent the formation of the corresponding hydrohalide salt. This reaction is
fundamental for introducing alkyl chains, which can modulate lipophilicity and steric bulk.

General Experimental Protocol for N-Alkylation:

» Dissolve 4-methylpiperazin-2-one (1.0 eq) in an anhydrous polar aprotic solvent such as
acetonitrile or DMF.

e Add a mild base, for example, potassium carbonate (K2COs) (2.0 eq).

¢ To this suspension, add the desired alkyl halide (e.g., benzyl bromide) (1.2 eq).

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b1314284?utm_src=pdf-body-img
https://www.benchchem.com/product/b1314284?utm_src=pdf-body
https://www.benchchem.com/product/b1314284?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1314284?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Heat the mixture (e.g., to 60-80 °C) and stir for 6-24 hours, monitoring the reaction by TLC or
LC-MS.

Upon completion, cool the reaction mixture and filter to remove inorganic salts.

Concentrate the filtrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel.

N-Acylation

N-acylation introduces an amide bond, a common and important functional group in

pharmaceuticals. This is typically achieved by reacting 4-methylpiperazin-2-one with an acyl

chloride or an acid anhydride in the presence of a non-nucleophilic base.

General Experimental Protocol for N-Acylation:

Dissolve 4-methylpiperazin-2-one (1.0 eq) in an anhydrous solvent like dichloromethane
(DCM) in a round-bottom flask.

Add a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine
(DIPEA) (1.5 eq).

Cool the mixture to 0 °C in an ice bath.

Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

Allow the reaction to warm to room temperature and stir for 2-16 hours.

Monitor the reaction progress by TLC or LC-MS.

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium
bicarbonate.

Extract the product with DCM.

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under
reduced pressure.
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 Purify the crude product by flash column chromatography on silica gel.

N-Arylation

The introduction of an aryl group at the N1 position can be accomplished via modern cross-
coupling reactions, most notably the Buchwald-Hartwig amination. This reaction allows for the
formation of a C-N bond between the piperazinone nitrogen and an aryl halide, using a
palladium catalyst and a suitable phosphine ligand.

Conclusion

4-Methylpiperazin-2-one represents a promising and synthetically tractable building block for
the construction of novel molecules with potential biological activity. Its dual-handle structure
allows for selective functionalization, providing a robust platform for generating diverse
chemical libraries. While specific experimental data for this compound is not extensively
documented in peer-reviewed literature, its chemical behavior can be confidently predicted
based on the well-established chemistry of piperazinones. The protocols and data presented in
this guide, derived from closely related structures, offer a solid foundation for researchers and
drug development professionals to incorporate 4-methylpiperazin-2-one into their synthetic
strategies, paving the way for the discovery of new and improved pharmaceutical agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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